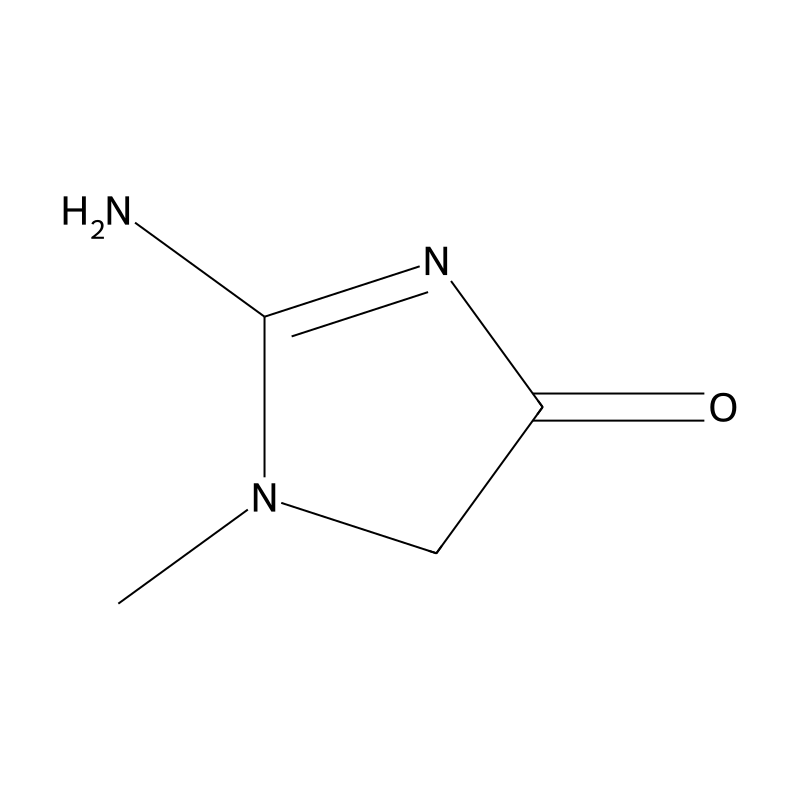

creatinine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Canonical SMILES

Krebiozen is a natural product found in Vitis vinifera, Schizosaccharomyces pombe, and other organisms with data available.

Creatinine is a nitrogenous organic compound with the chemical formula . It is a byproduct of muscle metabolism, specifically derived from creatine, which plays a crucial role in energy production within muscles. Creatinine is primarily produced in the liver and released into the bloodstream, where it is transported to the kidneys for excretion. Its levels in blood and urine are commonly used as indicators of kidney function, as they reflect the efficiency of glomerular filtration .

Creatinine is formed through the spontaneous cyclization of creatine and phosphocreatine. The primary reactions involved include:

- Formation from Creatine: Creatine can undergo dehydration to form creatinine:

- Degradation of Phosphocreatine: Phosphocreatine can also degrade to creatinine, particularly under conditions where energy demand is high:

These reactions are significant because they illustrate how creatinine serves as a metabolic marker for muscle activity and energy consumption.

Creatinine plays a critical role in assessing renal function. It is produced at a relatively constant rate depending on muscle mass, and its concentration in blood and urine provides insights into kidney health:

- Kidney Function Indicator: Elevated serum creatinine levels can indicate impaired kidney function or damage, as the kidneys are responsible for filtering out creatinine from the bloodstream.

- Metabolic Role: It serves as a waste product of energy metabolism, reflecting muscle mass and metabolic activity .

Creatinine can be synthesized through several methods:

- From Creatine: The most common method involves heating creatine under acidic conditions, which leads to its cyclization into creatinine.

- Chemical Synthesis: Various synthetic pathways have been developed, including reactions involving cyanamide and sarcosine to produce creatine first, which can then be converted to creatinine .

- Biological Synthesis: In vivo synthesis occurs in the liver through the methylation of guanidinoacetate (produced from arginine and glycine) using S-adenosyl methionine as a methyl donor .

Creatinine has several important applications:

- Clinical Diagnostics: It is primarily used as a biomarker for kidney function tests (e.g., serum creatinine tests).

- Pharmacology: Understanding its metabolism can aid in developing treatments for renal diseases and conditions affecting muscle metabolism.

- Sports Medicine: Creatinine levels can be indicative of muscle mass and physical performance, making it relevant in sports science.

Studies have indicated that various factors can influence creatinine levels:

- Dietary Influences: High protein intake can elevate creatinine levels due to increased muscle metabolism.

- Medications: Certain drugs may affect renal function or alter creatinine secretion rates, impacting its serum levels.

- Hydration Status: Dehydration can lead to elevated serum creatinine concentrations due to reduced renal clearance .

Creatinine shares structural similarities with several other compounds involved in energy metabolism. Here are some notable comparisons:

| Compound | Structure | Unique Features |

|---|---|---|

| Creatine | Precursor to creatinine; involved in ATP regeneration. | |

| Guanidinoacetate | Intermediate in creatine synthesis; less stable than creatine. | |

| Urea | End product of protein metabolism; different metabolic pathway. | |

| Arginine | Precursor amino acid for guanidinoacetate synthesis; plays roles in nitric oxide production. |

Creatinine's uniqueness lies in its role as a stable metabolic byproduct that serves as an essential marker for kidney health, while also being a key player in muscle energy metabolism .

Creatinine demonstrates characteristic physicochemical properties that reflect its polar, hydrophilic nature as a cyclic lactam derivative of creatine. The compound exhibits distinctive solubility patterns across different solvent systems, with marked preferences for polar, hydrogen-bonding solvents.

Aqueous Solubility

Creatinine displays high solubility in water, with experimental measurements indicating a solubility of 90 mg/mL at 20°C [1]. This substantial aqueous solubility reflects the compound's polar nature and its ability to form hydrogen bonds with water molecules through its imidazole nitrogen atoms and carbonyl oxygen. The molecular structure contains multiple polar functional groups that facilitate strong intermolecular interactions with water, contributing to its favorable dissolution characteristics in aqueous media.

Temperature-dependent solubility studies have revealed that creatinine solubility increases with temperature, following typical thermodynamic principles for endothermic dissolution processes [2]. The solubility enhancement with temperature is attributed to increased molecular motion and weakening of intermolecular forces in the solid state, allowing for more efficient solvation of creatinine molecules.

Organic Solvent Solubility

The solubility profile of creatinine in organic solvents demonstrates clear structure-activity relationships. Creatinine exhibits high solubility in methanol, which can be attributed to the alcohol's ability to participate in hydrogen bonding interactions with the compound's polar functional groups [3]. This compatibility arises from methanol's dual nature as both a hydrogen bond donor and acceptor, enabling effective solvation of the creatinine molecule.

In contrast, creatinine shows only slight solubility in ethanol [4]. This reduced solubility compared to methanol reflects the longer alkyl chain in ethanol, which decreases the proportion of polar character in the molecule and reduces its hydrogen-bonding capacity per unit volume. The solubility in ethanol is sufficient for certain analytical applications but remains limited compared to more polar solvents.

Creatinine demonstrates slight solubility in dimethyl sulfoxide (DMSO) [3], a polar aprotic solvent. While DMSO can interact with creatinine through dipole-dipole interactions and its ability to coordinate with polar functional groups, the absence of hydrogen bonding capability limits the extent of dissolution compared to protic solvents.

Partition Coefficients

The octanol-water partition coefficient (LogP) of creatinine is -1.68 [4], indicating strong hydrophilic character. This negative LogP value demonstrates that creatinine preferentially partitions into the aqueous phase when presented with an octanol-water two-phase system. The magnitude of this negative value reflects the compound's poor lipophilicity and low membrane permeability characteristics.

The hydrophilic nature quantified by the partition coefficient has significant implications for creatinine's biological distribution and pharmacokinetic properties. The compound's preferential association with aqueous compartments facilitates its renal elimination, as it remains predominantly in the aqueous phase during glomerular filtration processes. This characteristic is fundamental to creatinine's utility as a biomarker of kidney function.

Table 1: Solubility and Partition Coefficient Data for Creatinine

| Solvent System | Solubility/Coefficient | Temperature | Reference |

|---|---|---|---|

| Water | 90 mg/mL | 20°C | [1] |

| Methanol | Highly soluble | Room temperature | [3] |

| Ethanol | Slightly soluble | Room temperature | [4] |

| DMSO | Slightly soluble | Room temperature | [3] |

| Octanol/Water (LogP) | -1.68 | 25°C | [4] |

Thermal Decomposition Profiles

The thermal stability and decomposition behavior of creatinine have been extensively characterized through various analytical techniques, providing comprehensive insights into its thermal properties and degradation pathways.

Melting Point and Decomposition Temperature

Creatinine exhibits a melting point of 295°C with concurrent decomposition [4]. This relatively high melting point reflects the compound's stable crystalline structure and the presence of intermolecular hydrogen bonding networks that must be disrupted during the melting process. The simultaneous occurrence of melting and decomposition indicates that the compound cannot exist in a stable liquid state at atmospheric pressure.

Thermal decomposition of creatinine begins at approximately 300°C [5], with the compound remaining stable up to approximately 290°C under standard atmospheric conditions [6]. This thermal stability range is significant for analytical applications and storage considerations, as it indicates that creatinine remains chemically intact under normal handling and storage conditions.

Decomposition Products and Mechanisms

Advanced analytical techniques have identified the primary thermal degradation products of creatinine. Mass spectrometric analysis has revealed that formamide and N-methylformamide are the main thermal degradation products formed during high-temperature decomposition [7]. These products arise from the thermal cleavage of the imidazole ring system and subsequent molecular rearrangement reactions.

The formation of these specific degradation products provides insight into the thermal decomposition mechanism. The identification of formamide suggests that the carbonyl group and adjacent nitrogen atoms undergo fragmentation, while N-methylformamide formation indicates that the N-methyl substituent remains associated with nitrogen during the decomposition process.

Differential Scanning Calorimetry Analysis

Differential scanning calorimetry (DSC) studies have provided detailed thermodynamic parameters for creatinine's thermal transitions [8]. DSC analysis reveals that creatinine undergoes an endothermic decomposition process, indicating that energy input is required to break the molecular structure and initiate degradation reactions.

The DSC profile shows characteristic thermal events, including dehydration processes that may occur prior to the main decomposition event. These thermal transitions provide valuable information for understanding the compound's behavior under various temperature conditions and for optimizing analytical methods that involve thermal treatment.

Kinetic Studies

Kinetic investigations of creatinine thermal decomposition have revealed that the process follows first-order kinetics under specific conditions [9]. The activation energy for thermal decomposition has been determined through temperature-dependent studies, providing quantitative parameters for predicting decomposition rates at different temperatures.

Table 2: Thermal Decomposition Properties of Creatinine

| Property | Value/Range | Method | Reference |

|---|---|---|---|

| Melting Point | 295°C (with decomposition) | Literature compilation | [4] |

| Decomposition Onset | ~300°C | Thermal analysis | [5] |

| Stability Range | Up to ~290°C | Experimental observation | [6] |

| Degradation Products | Formamide, N-methylformamide | Mass spectrometry | [7] |

| Thermal Behavior | Endothermic decomposition | DSC analysis | [8] |

pH-Dependent Reactivity

The reactivity of creatinine exhibits significant pH dependence, with distinct behavior patterns observed across different pH ranges. This pH-dependent reactivity is fundamental to understanding creatinine's chemical behavior in biological systems and analytical applications.

Acidic Conditions

Under strongly acidic conditions (pH < 2), creatinine demonstrates relative stability with minimal chemical reactivity [10]. The compound can undergo protonation at nitrogen centers, particularly at the imidazole nitrogen atoms, which may alter its chemical behavior and solubility characteristics. The protonated form of creatinine exhibits different spectroscopic properties and may participate in different types of chemical interactions compared to the neutral form.

In moderately acidic conditions (pH 2-6), creatinine maintains moderate stability but can form complexes with various acids [11]. This pH range is relevant for many biological systems and analytical procedures, where creatinine's stability allows for reliable quantification and measurement.

Neutral Conditions

At neutral pH (6-8), creatinine exhibits moderate stability and relatively inert chemical behavior [10]. This pH range corresponds to physiological conditions in many biological fluids, where creatinine's stability is essential for its function as a metabolic marker. The compound's resistance to degradation under these conditions contributes to its reliability as a biomarker for kidney function assessment.

Basic Conditions

Creatinine reactivity increases significantly under basic conditions, with the most notable reactions occurring at pH values above 8 [12] [11]. The classic Jaffe reaction, fundamental to clinical creatinine analysis, occurs when creatinine reacts with picric acid in alkaline medium to form a characteristic red-orange complex [13] [14].

The mechanism of the Jaffe reaction involves the formation of a 1:1 adduct between creatinine and picric acid, with a stability constant of log K = 4.26 [12]. Kinetic studies have demonstrated that the forward reaction is first-order with respect to picric acid, hydroxide ion, and creatinine concentrations. The reaction requires precise pH control for optimal color development and analytical accuracy.

Under strongly basic conditions (pH > 10), creatinine can undergo ring-opening reactions, reverting to creatine under specific circumstances [15]. This pH-dependent equilibrium between creatinine and creatine has implications for understanding the compound's stability in highly alkaline environments and may be relevant for certain analytical procedures.

Analytical Applications

The pH-dependent reactivity of creatinine has been optimized for various analytical applications. The Jaffe reaction requires specific alkaline conditions for maximum color development, with different optimal sodium hydroxide concentrations determined for different sample matrices [16]. Studies have shown that 0.25 N, 0.75 N, and 1.0 N sodium hydroxide provide maximum color development in urine, standard solutions, and protein-free filtrates of serum, respectively.

The pH sensitivity of creatinine reactions necessitates careful buffer control in analytical procedures. Variations in pH can significantly affect reaction kinetics and color intensity, leading to analytical errors if not properly controlled. This requirement has led to the development of specific protocols for different sample types and analytical conditions.

Table 3: pH-Dependent Reactivity of Creatinine

| pH Range | Reactivity Level | Specific Reactions | Applications | Reference |

|---|---|---|---|---|

| < 2 | Stable | Protonation possible | Storage conditions | [10] |

| 2-6 | Moderate stability | Acid complex formation | Analytical chemistry | [11] |

| 6-8 | Moderate stability | Relatively inert | Biological systems | [10] |

| 8-10 | Increased reactivity | Jaffe reaction with picrate | Clinical analysis | [13] [14] |

| > 10 | Highly reactive | Ring-opening reactions | Chemical synthesis | [15] |